Perfluoro-alpha-sexithiophene
Overview
Description
Perfluoro-alpha-sexithiophene is a perfluorinated organic semiconductor known for its unique electronic properties. It is a derivative of alpha-sexithiophene, where all hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest due to its high electron affinity and stability, making it a promising material for various electronic applications .
Mechanism of Action
Target of Action
Perfluoro-alpha-sexithiophene, a perfluorinated counterpart of the well-known organic p-type semiconductor alpha-sexithiophene , primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
The interaction of this compound with its primary target, PPARα, is considered the primary mechanism of action . Upon binding to PPARα, this compound induces activation of this receptor . This activation leads to a series of biochemical events that result in various physiological changes .
Biochemical Pathways
The activation of PPARα by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The downstream effects of these pathway alterations include increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Pharmacokinetics
It’s known that perfluorinated compounds are persistent in the environment and can bioaccumulate, suggesting that this compound may have similar properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In rodents, exposure to this compound has been associated with several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a perfluorinated compound, it is extraordinarily resistant to degradation, leading to environmental persistence . This environmental persistence, combined with its potential to bioaccumulate, means that environmental contamination with this compound is of significant concern .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-alpha-sexithiophene typically involves the perfluorination of alpha-sexithiophene. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and the presence of a solvent such as acetonitrile to control the reaction rate and prevent decomposition .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize the use of hazardous reagents and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-alpha-sexithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of partially fluorinated thiophenes.
Substitution: Formation of substituted perfluoro-alpha-sexithiophenes.
Scientific Research Applications
Perfluoro-alpha-sexithiophene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of perfluorination on electronic properties.
Biology: Investigated for its potential use in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the development of organic field-effect transistors and organic light-emitting diodes.
Comparison with Similar Compounds
Alpha-sexithiophene: The non-fluorinated counterpart with lower electron affinity.
Perfluoropentacene: Another perfluorinated organic semiconductor with similar electronic properties but different molecular structure.
Perfluorotetracene: Similar in terms of perfluorination but differs in the number of thiophene rings.
Uniqueness: Perfluoro-alpha-sexithiophene is unique due to its combination of high electron affinity, stability, and strong dipole moments. These properties make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial .
Properties
IUPAC Name |
2-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-5-[5-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-3,4-difluorothiophen-2-yl]-3,4-difluorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOBZQVNNGMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F14S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475733 | |
Record name | Perfluoro-alpha-sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347838-21-5 | |
Record name | Perfluoro-alpha-sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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